3-Methoxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Methoxyazetidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H10ClNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazetidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution Products: Substituted azetidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Methoxyazetidine-3-carboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the preparation of isoxazole-thiazole derivatives .
Medicine: It is investigated for its potential as a receptor inverse agonist for the treatment of cognitive disorders .
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Methoxyazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. As a receptor inverse agonist, it binds to the receptor and induces a pharmacological response opposite to that of an agonist . This interaction can modulate neurotransmitter activity and has implications for the treatment of cognitive disorders.
Comparison with Similar Compounds
- 3-Hydroxyazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
Comparison: 3-Methoxyazetidine-3-carboxylic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to 3-Hydroxyazetidine hydrochloride, the methoxy group provides different electronic and steric properties, potentially leading to distinct pharmacological effects .
Properties
IUPAC Name |
3-methoxyazetidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVFTXGELHTFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-40-8 | |
Record name | 3-Azetidinecarboxylic acid, 3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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